2-bromo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that belongs to the pyrrolo[2,3-c]pyridine family, which is characterized by a fused pyrrole and pyridine ring system. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a scaffold for developing bioactive molecules.
The compound can be classified as a brominated heterocycle, specifically a derivative of pyrrolo[2,3-c]pyridine. Pyrrolo[2,3-c]pyridines are known for their diverse biological activities, including anticancer properties and inhibition of various kinases. The presence of the bromine atom enhances the reactivity of the compound, making it suitable for further chemical modifications and applications in drug design.
The synthesis of 2-bromo-1H-pyrrolo[2,3-c]pyridine can be achieved through several methodologies. One common approach involves:
These methods have been documented in various studies focusing on the synthesis of related compounds, emphasizing the versatility of reaction conditions and starting materials used .
The molecular formula for 2-bromo-1H-pyrrolo[2,3-c]pyridine is with a molecular weight of approximately 201.03 g/mol. The structure features:
The structural representation can be denoted by its SMILES notation: BrC1=CN=CC2=C1C=CN2
, which illustrates the connectivity of atoms within the molecule .
2-bromo-1H-pyrrolo[2,3-c]pyridine can participate in various chemical reactions:
These reactions emphasize the compound's utility in synthesizing more complex organic molecules .
The mechanism of action for compounds derived from 2-bromo-1H-pyrrolo[2,3-c]pyridine often involves interaction with biological targets such as kinases or receptors. For instance:
Such mechanisms are critical for understanding how modifications to the base structure can enhance biological activity .
The physical properties of 2-bromo-1H-pyrrolo[2,3-c]pyridine include:
Chemical properties include:
These properties are essential for practical applications in laboratory settings .
The applications of 2-bromo-1H-pyrrolo[2,3-c]pyridine are broad-ranging:
Nitrogen-containing heterocycles represent foundational structural motifs in modern pharmaceutical agents, with pyridine derivatives appearing in approximately 20% of all FDA-approved small molecule drugs. As the second most prevalent heterocyclic system in pharmacologically active compounds, pyridine-containing scaffolds demonstrate exceptional versatility in drug-receptor interactions [3]. The incorporation of nitrogen atoms within aromatic systems confers distinct electronic properties that significantly influence molecular recognition, bioavailability, and metabolic stability. These heterocycles exhibit enhanced hydrogen-bonding capabilities, improved aqueous solubility compared to their carbocyclic analogs, and the ability to modulate both lipophilicity and pKa profiles through strategic substitution patterns [3]. The pyrrolopyridine subclass further extends these advantages by fusing electron-rich pyrrole with electron-deficient pyridine rings, creating bicyclic systems with polarized π-electron clouds that facilitate diverse binding interactions with biological targets. These fused systems maintain the advantageous planarity of simple heterocycles while offering multiple vectors for structural diversification, making them particularly valuable in the rational design of enzyme inhibitors, receptor antagonists, and protein-protein interaction disruptors [6] [9].
The therapeutic significance of pyrrolopyridine derivatives spans multiple disease domains, including oncology, infectious diseases, and central nervous system disorders. Their structural complexity enables selective targeting of kinases, G-protein-coupled receptors, and various oxidoreductases. Particularly in anticancer drug discovery, these frameworks demonstrate remarkable bioactivity profiles, with several clinical candidates and approved drugs incorporating the pyrrolopyridine core as a key pharmacophoric element [9]. The introduction of halogen atoms, especially bromine at specific positions, further enhances these properties by providing additional points of interaction and serving as synthetic handles for further derivatization .
Pyrrolopyridine isomers exhibit dramatically different biological and physicochemical properties based on their ring fusion patterns. The positional relationship between the bridgehead atoms dictates the electronic distribution, dipole moments, and hydrogen-bonding capacity of these bicyclic systems. Among the various isomers, 1H-pyrrolo[2,3-c]pyridine occupies a distinctive niche characterized by its angular arrangement and specific heteroatom orientation . This isomer features a pyrrole nitrogen at position 1 and a pyridine nitrogen at position 4, creating an asymmetric electron density distribution that facilitates both hydrogen bond donation and acceptance simultaneously [4] [8].
Table 1: Structural Isomers of Brominated Pyrrolopyridines with Key Characteristics
Isomer Type | Ring Fusion | CAS Number | Molecular Weight (g/mol) | Representative Biological Activities |
---|---|---|---|---|
1H-pyrrolo[2,3-c]pyridine | Angular | 885272-38-8 | 197.03 | CYP1A2 inhibition, Kinase inhibition |
1H-pyrrolo[2,3-b]pyridine | Linear | Not specified | Not specified | c-Met inhibition, Antiproliferative |
1H-pyrrolo[3,2-c]pyridine | Angular | Not specified | Not specified | FMS kinase inhibition, Tubulin binding |
7H-pyrrolo[2,3-c]pyridine | Angular | 165669-35-2 | 197.03 | Intermediate in antitumor synthesis |
The brominated derivative at position 2 (CAS# 885272-38-8) exhibits specific reactivity patterns distinct from other regioisomers. Characterized by a molecular formula of C₇H₅BrN₂ and molecular weight of 197.03 g/mol, this compound displays calculated physicochemical parameters including a density of 1.771 g/cm³, boiling point of 356.99°C at atmospheric pressure, and refractive index of 1.727 [1] [4]. Its canonical SMILES representation (Brc1cc2ccncc2n1) encodes the precise connectivity where bromine is attached to the electron-rich pyrrole ring rather than the electron-deficient pyridine ring, creating a significant electronic gradient across the bicyclic system [8]. This specific bromine positioning enables regioselective metal-halogen exchange reactions that are less favorable in other substitution patterns, making this isomer particularly valuable for constructing complex molecules through transition metal-catalyzed cross-coupling methodologies .
Bromination represents a strategic molecular modification that profoundly influences both the synthetic utility and biological activity of pyrrolopyridine derivatives. The introduction of a bromine atom at the C2 position of the pyrrolo[2,3-c]pyridine scaffold serves dual purposes in medicinal chemistry: it functions as a versatile synthetic handle for further structural elaboration and directly modulates the compound's electronic properties and binding interactions . The substantial atomic radius and moderate electronegativity of bromine create a distinctive steric and electronic profile that influences molecular conformation, lipophilicity, and intermolecular interactions. Bromine's polarizability enhances London dispersion forces with hydrophobic enzyme pockets, while its electron-withdrawing character modulates the π-electron density of the aromatic system, potentially enhancing interactions with electron-rich regions of biological targets [9].
The synthetic versatility of the C-Br bond enables numerous transformations critical to drug discovery. This brominated derivative serves as a privileged substrate for palladium-catalyzed cross-couplings, including Suzuki-Miyaura reactions for introducing aryl groups, Buchwald-Hartwig aminations for installing amine functionalities, and carbonylative couplings for accessing ketone and ester derivatives . Additionally, it participates effectively in multicomponent reactions such as the Ugi reaction, enabling rapid generation of molecular diversity from a common intermediate . This synthetic flexibility makes 2-bromo-1H-pyrrolo[2,3-c]pyridine an invaluable building block for constructing libraries of bioactive molecules, significantly accelerating structure-activity relationship studies in drug discovery programs.